6-Bromo-4-phenylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-phenylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines The presence of a bromine atom at the 6th position and a phenyl group at the 4th position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-phenylisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylisoquinoline and brominating agents.
Bromination: The bromination of 4-phenylisoquinoline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Cyclization: The brominated intermediate undergoes cyclization to form the desired this compound. This step may involve the use of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization and Condensation: The isoquinoline core can undergo cyclization and condensation reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substituted Isoquinolines: Various substituted isoquinolines can be synthesized by introducing different functional groups at the 6th position.
Oxidized and Reduced Derivatives: Oxidation and reduction reactions yield different oxidation states and derivatives of the compound.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 6-Bromo-4-phenylisoquinolin-1(2H)-one serves as a valuable intermediate in the synthesis of more complex organic molecules.
Ligand Design: It is used in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Drug Development: It serves as a scaffold for the development of novel therapeutic agents.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 6-Bromo-4-phenylisoquinolin-1(2H)-one depends on its specific application. In pharmacological studies, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and phenyl group contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Phenylisoquinoline: Lacks the bromine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Chloro-4-phenylisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
6-Methyl-4-phenylisoquinolin-1(2H)-one:
Uniqueness: 6-Bromo-4-phenylisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H10BrNO |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
6-bromo-4-phenyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H10BrNO/c16-11-6-7-12-13(8-11)14(9-17-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
InChI Key |
OEJPSWZUOIFZQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.